molecular formula C₂₀H₁₈O₆ B1159524 cis Resveratrol Triacetate

cis Resveratrol Triacetate

Cat. No.: B1159524
M. Wt: 354.35
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Stilbene (B7821643) Phytochemistry and Biological Significance

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. isnff-jfb.comwikipedia.org These compounds are found in a variety of plant species, including grapes, berries, and peanuts. mdpi.commdpi.com In plants, stilbenoids act as phytoalexins, which are antimicrobial and antioxidant molecules produced by the plant in response to stressors like UV radiation or fungal infection. isnff-jfb.comsciopen.com

The biological significance of stilbenoids has garnered considerable research interest. Studies have revealed a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and antineoplastic activities. mdpi.commdpi.com Resveratrol (B1683913) is the most well-known and extensively studied stilbenoid. mdpi.com Other examples of naturally occurring stilbenoids include piceatannol, pterostilbene, and various viniferins. isnff-jfb.com

Isomeric Forms of Resveratrol: trans- and cis-Isomers in Research Contexts

Resveratrol exists in two isomeric forms: trans-resveratrol and cis-resveratrol (B22520). nih.gov The trans-isomer is the more abundant and stable form found in nature and is often associated with the majority of resveratrol's reported biological activities. rsc.orgjetir.org The cis-isomer, while also occurring naturally, is generally less stable. researchgate.net The conversion from the trans- to the cis-form can be induced by exposure to UV light or changes in pH. rsc.org

In research, while trans-resveratrol has been the primary focus, the cis-isomer is also a subject of investigation. nih.gov Although sometimes considered less biologically active, some studies have shown that cis-resveratrol can exhibit significant biological effects, occasionally even more potent than the trans-form in specific contexts. mdpi.com For example, cis-resveratrol has demonstrated notable anticancer and antiproliferative effects in various cancer cell lines. mdpi.com

IsomerAbundance in NatureStabilityResearch Focus
trans-ResveratrolMore abundantMore stableExtensively studied for various biological activities
cis-ResveratrolLess abundantLess stableGaining research interest for specific biological effects

Rationales for Resveratrol Derivatization: Enhancing Research Attributes

Despite the promising biological activities of resveratrol, its application in research and potential therapeutic development is hampered by certain limitations, most notably its low bioavailability and metabolic instability. nih.gov To address these challenges, researchers have focused on creating resveratrol derivatives through chemical modification. nih.govnih.gov

The primary rationales for the derivatization of resveratrol include:

Improving Bioavailability: Modifications to the resveratrol structure can enhance its absorption and reduce its rapid metabolism in the body. nih.gov

Increasing Stability: Derivatives can be designed to be more stable than the parent compound, particularly in the case of the less stable cis-isomer. researchgate.net

Enhancing Biological Activity: Chemical modifications can sometimes lead to analogues with more potent or specific biological activities compared to resveratrol. nih.gov

Investigating Structure-Activity Relationships: The synthesis and study of derivatives help researchers understand which parts of the resveratrol molecule are crucial for its biological effects.

Methods for creating these derivatives are diverse and include methylation, hydroxylation, glycosylation, and acetylation. nih.gov

Significance of Acetylated Resveratrol Analogues in Academic Research

Among the various derivatives, acetylated resveratrol analogues have emerged as a significant area of academic inquiry. Acetylation involves the addition of acetyl groups to the hydroxyl groups of the resveratrol molecule. One such derivative is resveratrol triacetate. researchgate.net

The key advantages of acetylation in a research context include:

Increased Stability: Acetylated derivatives, such as resveratrol triacetate, have shown greater stability and resistance to oxidative discoloration compared to the parent compound. researchgate.net

Prodrug Potential: Acetylated resveratrol can act as a "prodrug." mdpi.com In this form, the compound may be more stable and better absorbed. Once inside cells, esterase enzymes can cleave the acetyl groups, releasing the active resveratrol. researchgate.netmdpi.com

Modulated Activity: Acetylation can alter the biological activity of resveratrol. For instance, while resveratrol triacetate may show lower direct inhibition of certain enzymes in vitro, it can be as effective as resveratrol in cellular models due to its conversion back to the parent compound. researchgate.net Studies have also investigated acetylated resveratrol for its effects on skin, including anti-aging and skin-lightening properties. mdpi.comresearchgate.net

The synthesis of these acetylated compounds, such as resveratrol triacetate, allows for a deeper investigation into how to overcome the inherent limitations of natural resveratrol for research purposes. byu.eduscispace.com

Properties

Molecular Formula

C₂₀H₁₈O₆

Molecular Weight

354.35

Synonyms

5-[(1Z)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol Diacetate;  3,4’,5-Triacetoxy-cis-stilbene; 

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Cis Resveratrol Triacetate

De Novo Synthesis Methodologies for cis-Resveratrol (B22520) Triacetate

Direct de novo synthesis of cis-resveratrol triacetate is not a commonly documented pathway in chemical literature. The inherent thermodynamic stability of the trans-stilbene backbone favors the formation of the trans-isomer in most synthetic routes that build the stilbene (B7821643) core from acyclic precursors. Classical olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, and Heck reactions generally yield the trans-isomer as the major or exclusive product.

However, certain methodologies for the synthesis of cis-stilbene (B147466) derivatives could theoretically be adapted. For instance, the use of specific catalysts or reaction conditions in coupling reactions might influence the stereochemical outcome. Additionally, synthetic strategies that proceed through a common intermediate from which either isomer can be selectively formed could be envisioned. At present, a direct, high-yielding de novo synthesis that selectively produces the cis-isomer of resveratrol (B1683913), which could then be acetylated, remains an area for further research and development.

Targeted Acetylation of cis-Resveratrol Precursors

The most straightforward and widely employed method for obtaining cis-resveratrol triacetate is through the targeted acetylation of its precursor, cis-resveratrol. This transformation involves the esterification of the three hydroxyl groups on the cis-resveratrol molecule with acetyl groups.

The acetylation reaction is typically carried out using acetic anhydride in the presence of a base, such as pyridine or triethylamine. The base acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. The reaction is generally performed in an aprotic solvent like dichloromethane at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove the excess reagents and byproducts, followed by purification of the crude product, often by column chromatography, to yield pure cis-resveratrol triacetate.

Table 1: Typical Reaction Conditions for the Acetylation of cis-Resveratrol

ReagentRoleTypical SolventTemperature
Acetic AnhydrideAcetylating agentDichloromethaneRoom Temperature
Pyridine or TriethylamineBase catalyst and acid scavenger

Isomerization Pathways and Derivatization for cis-Configuration

Given the prevalence of trans-resveratrol, methods to convert it to the cis-isomer are crucial for the synthesis of cis-resveratrol triacetate.

Photo-Isomerization Techniques for trans-to-cis Conversion with Subsequent Acetylation

Photo-isomerization is a well-established and efficient method for converting trans-resveratrol to its cis-isomer. This process involves irradiating a solution of trans-resveratrol with ultraviolet (UV) light. The energy from the UV light excites the electrons in the double bond of the trans-isomer, allowing for rotation around the carbon-carbon double bond. Upon relaxation, a mixture of both cis- and trans-isomers is formed.

The wavelength of the UV light and the irradiation time are critical parameters that influence the efficiency of the isomerization and the ratio of the isomers in the resulting photostationary state. Over-irradiation can lead to degradation of the resveratrol molecule. Following photo-isomerization, the resulting mixture of cis- and trans-resveratrol can be separated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the pure cis-isomer. The purified cis-resveratrol can then be subjected to the acetylation conditions described in section 2.2 to yield cis-resveratrol triacetate.

Table 2: Key Parameters in Photo-Isomerization of Resveratrol

ParameterInfluence
Wavelength of UV lightAffects the efficiency of isomerization and potential for degradation.
Irradiation timeDetermines the extent of conversion to the cis-isomer.
SolventCan influence the photostationary state and stability of the isomers.

Enzymatic Derivatization Approaches

While enzymatic methods are extensively used for the derivatization of resveratrol, such as glycosylation and esterification, their specific application to directly synthesize or favor the formation of the cis-isomer of resveratrol or its triacetate is not well-documented in the scientific literature. Enzymes like lipases are known to catalyze acylation and deacylation reactions with high regioselectivity and stereoselectivity. In principle, an enzyme could be identified or engineered to selectively acetylate cis-resveratrol from a mixture of isomers or to catalyze a reaction that results in the formation of the cis-stilbene backbone. However, current research primarily focuses on the enzymatic modification of the more abundant trans-resveratrol. Further exploration in the field of biocatalysis is required to develop enzymatic routes for the targeted synthesis of cis-resveratrol derivatives.

Stereoselective Synthesis of cis-Resveratrol Triacetate

The stereoselective synthesis of cis-resveratrol triacetate, which would involve the direct formation of the cis-double bond with subsequent or in-situ acetylation, remains a significant challenge in synthetic organic chemistry. Most stereoselective methods for stilbene synthesis are optimized to produce the thermodynamically more stable trans-isomer.

Some synthetic strategies for achieving cis-stilbenes include the partial reduction of alkynes using catalysts like Lindlar's catalyst. A synthetic route could be designed where a diarylacetylene precursor of resveratrol is synthesized and then stereoselectively reduced to the cis-alkene. This would be followed by deprotection of any protecting groups on the hydroxyl functions and subsequent acetylation. However, the application of this multi-step approach specifically for the synthesis of cis-resveratrol triacetate has not been extensively reported. The development of novel catalytic systems that can achieve high cis-selectivity in stilbene synthesis would be a significant advancement in this area.

Analytical Characterization Methodologies for Cis Resveratrol Triacetate

Chromatographic Techniques for Isomer Separation and Quantification

Chromatographic methods are fundamental in separating cis-resveratrol (B22520) triacetate from its trans-isomer and other potential impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful tool for the analysis of resveratrol (B1683913) isomers. researchgate.netmdpi.com This technique allows for the simultaneous separation and quantification of trans- and cis-resveratrol. researchgate.netnih.gov The separation is typically achieved on a C18 column, and the mobile phase often consists of a mixture of water, acetonitrile, and sometimes an acid like acetic acid to improve peak shape. nih.govresearchgate.net The DAD detector provides spectral information across a range of wavelengths, which aids in the identification and purity assessment of the peaks. mdpi.com For instance, trans-resveratrol typically shows a maximum absorbance around 306 nm, while cis-resveratrol has a maximum at approximately 286 nm. mdpi.comresearchgate.net

A validated HPLC-DAD method can demonstrate good linearity, precision, and accuracy for the quantification of both isomers. researchgate.net For example, a method might be linear over a concentration range of 0.025 to 15 μg/mL for trans-resveratrol and 0.023 to 0.92 μg/mL for cis-resveratrol, with correlation coefficients greater than 0.99 for both. researchgate.net

Table 1: HPLC-DAD Method Parameters for Resveratrol Isomer Analysis

Parameter Value Reference
Column C18 researchgate.netresearchgate.net
Mobile Phase Water/Acetonitrile/Acetic Acid nih.gov
Detection Wavelength (trans) ~306 nm mdpi.com
Detection Wavelength (cis) ~286 nm mdpi.comresearchgate.net
Linearity (trans) 0.025 - 15 µg/mL researchgate.net

| Linearity (cis) | 0.023 - 0.92 µg/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-Column Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of resveratrol isomers. However, due to the low volatility of resveratrol and its acetylated forms, a pre-column derivatization step is necessary. labrulez.com This process involves converting the analytes into more volatile and thermally stable compounds. Common derivatization agents include silylating reagents, which react with the hydroxyl groups. labrulez.com

One developed GC-MS method for resveratrol isomer determination in wine involved ethylchloroformate derivatization. mdpi.comresearchgate.netnih.gov This method demonstrated low limits of quantification (LOQ), specifically 25 ng/mL for cis-resveratrol and 50 ng/mL for trans-resveratrol, along with excellent accuracy and precision. mdpi.comnih.gov Another approach utilized acetyl derivatization followed by GC-MS/MS analysis, which also showed high sensitivity with a linear range from 1.0 to 2000.0 μg/L for cis-resveratrol. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized compounds, allowing for confident identification. researchgate.netresearchgate.net

Table 2: GC-MS Derivatization and Performance Data

Derivatization Agent Analyte Limit of Quantification (LOQ) Linearity Range Reference
Ethylchloroformate cis-Resveratrol 25 ng/mL N/A mdpi.comnih.gov
Ethylchloroformate trans-Resveratrol 50 ng/mL N/A mdpi.comnih.gov
Acetic Anhydride cis-Resveratrol N/A 1.0 - 2000.0 µg/L researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for the analysis of resveratrol and its derivatives. mdpi.comchromatographyonline.com These techniques are particularly valuable for structural elucidation and purity assessment, as they provide both chromatographic separation and mass-to-charge ratio information. mdpi.comresearchgate.net LC-MS can be used to analyze metabolites of resveratrol, such as glucuronide and sulfate (B86663) conjugates, which are important in understanding its biological fate. nih.gov

In the analysis of complex matrices like wine, LC-MS can offer enhanced specificity compared to UV detection, often eliminating the need for extensive sample preparation. chromatographyonline.com The fragmentation patterns obtained from MS/MS experiments provide detailed structural information, which is crucial for confirming the identity of isomers and impurities. mdpi.com For instance, the fragmentation of resveratrol dimers has been studied using HPLC/MSn to distinguish between different isomers. nih.gov

Spectroscopic Characterization (Excluding Basic Properties)

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of cis-resveratrol triacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive stereochemical confirmation of cis-resveratrol triacetate. nih.gov By analyzing the coupling constants and Nuclear Overhauser Effect (NOE) correlations in the 1H NMR spectrum, the cis configuration of the double bond can be unequivocally established. rsc.orgacs.org For cis-resveratrol, the olefinic protons typically exhibit a coupling constant (J-value) of around 12.0 Hz. researchgate.net NOE experiments can show spatial proximity between protons, and for the cis isomer, a strong NOE is observed between the olefinic protons. rsc.org Two-dimensional NMR experiments, such as NOESY and ROESY, are also employed to elucidate the three-dimensional structure of resveratrol and its derivatives in solution. nih.gov

Table 3: Representative 1H NMR Data for cis-Resveratrol

Proton Chemical Shift (δ / ppm) Multiplicity Coupling Constant (J / Hz) Reference
H-2/6 6.30 d 2.0 researchgate.net
H-4 6.19 t 2.0 researchgate.net
H-2'/6' 7.16 d 8.5 researchgate.net
H-3'/5' 6.70 d 8.5 researchgate.net
H-α 6.35 d 12.0 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Isomer Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for distinguishing between the cis and trans isomers of resveratrol and its derivatives. researchgate.netresearchgate.net The two isomers exhibit distinct absorption maxima due to their different electronic structures. The trans isomer, being more conjugated, absorbs at a longer wavelength (λmax ≈ 305-310 nm), while the cis isomer has its absorption maximum at a shorter wavelength (λmax ≈ 285-286 nm). mdpi.comresearchgate.netnih.gov This difference in λmax allows for the rapid identification and quantification of each isomer in a mixture, often in conjunction with HPLC. nih.gov The molar absorptivity values at specific wavelengths can be used to calculate the concentration of each isomer in a solution. nih.gov

Table 4: UV-Vis Absorption Maxima for Resveratrol Isomers

Isomer λmax (nm) Reference
trans-Resveratrol ~306-310 mdpi.comresearchgate.net

Stability and Degradation Pathways of Cis Resveratrol Triacetate in Research Matrices

Factors Influencing Stability: pH, Temperature, and Light Exposure

The stability of resveratrol (B1683913) and its derivatives is significantly influenced by environmental factors such as pH, temperature, and light. While specific data for cis-resveratrol (B22520) triacetate is limited, the behavior of the parent compound, resveratrol, and its trans-acetylated counterpart provides valuable insights.

pH: Resveratrol is known to be more stable in acidic to neutral conditions (pH 2-7) and degrades rapidly in alkaline environments (pH > 7). mdpi.comresearchgate.netresearchgate.net For instance, at pH levels above 7.4, significant degradation of trans-resveratrol is observed within hours. researchgate.netnih.gov This pH-dependent degradation is attributed to the ionization of the phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation. Although the hydroxyl groups in cis-resveratrol triacetate are protected by acetylation, the ester linkages can be susceptible to base-catalyzed hydrolysis at alkaline pH. Conversely, under acidic conditions, the cis-isomer of resveratrol has been shown to isomerize back to the more stable trans-form. mdpi.com

Temperature: Temperature plays a crucial role in the stability of stilbene (B7821643) derivatives. Studies on trans-resveratrol have shown that it remains relatively stable at temperatures up to 50°C when protected from light. researchgate.net However, higher temperatures can accelerate degradation. researchgate.net For resveratrol esters, such as those derived from short-chain fatty acids, thermogravimetric analysis has indicated that they may decompose at lower temperatures than the parent resveratrol. mdpi.com It is therefore reasonable to infer that elevated temperatures would likely decrease the stability of cis-resveratrol triacetate, potentially promoting both hydrolysis of the acetate (B1210297) groups and isomerization.

Light Exposure: Light, particularly in the UV spectrum, is a well-documented factor in the degradation of resveratrol. The most notable effect of UV irradiation on trans-resveratrol is its isomerization to the cis-form. mdpi.com140.122.64researchgate.net The stability of cis-resveratrol itself is wavelength-dependent; it is relatively stable under UVA (365 nm) but has a shorter half-life under solar or UVB radiation. mdpi.com Given that cis-resveratrol triacetate already possesses the cis configuration, light exposure, especially at shorter wavelengths, could potentially lead to further degradation through other photochemical pathways.

A summary of the expected stability of cis-resveratrol triacetate based on data from related compounds is presented in Table 1.

FactorConditionExpected Effect on cis-Resveratrol Triacetate StabilityReference for Inference
pH Acidic (pH < 7)Potential for isomerization to trans-resveratrol triacetate. Relatively stable against hydrolysis. mdpi.com
Alkaline (pH > 7)Increased likelihood of hydrolysis of acetate ester bonds. mdpi.comresearchgate.net
Temperature Low to Moderate (< 50°C)Likely to be relatively stable if protected from light. researchgate.net
High (> 50°C)Accelerated degradation, including potential hydrolysis and isomerization. researchgate.netmdpi.com
Light Exposure UV RadiationPotential for further photochemical degradation. mdpi.com
Visible LightLess likely to cause significant degradation compared to UV, but protection is still advisable. nih.gov

Table 1: Predicted Stability of cis-Resveratrol Triacetate under Various Conditions

Oxidative Degradation Mechanisms and Prevention Strategies

The oxidative degradation of resveratrol is a key pathway for its breakdown. The antioxidant properties of resveratrol are linked to its ability to scavenge free radicals, a process that involves the oxidation of its hydroxyl groups. In cis-resveratrol triacetate, these hydroxyl groups are esterified, which is expected to reduce its susceptibility to direct oxidation.

However, once the acetyl groups are removed through hydrolysis, the resulting cis-resveratrol would be prone to oxidation. The oxidation of resveratrol is a pH-dependent process, with increased rates at higher pH values. mdpi.com The mechanism can involve the formation of phenoxyl radicals, which can then undergo further reactions to form various degradation products.

Prevention Strategies: To prevent oxidative degradation during research, several strategies can be employed:

Control of pH: Maintaining a slightly acidic to neutral pH can significantly slow down oxidation.

Use of Antioxidants: While cis-resveratrol triacetate is a derivative of an antioxidant, the inclusion of other standard antioxidants in research matrices could help to quench reactive oxygen species that might initiate degradation.

Inert Atmosphere: Storing solutions of the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen and reduce oxidative degradation.

Chelating Agents: The presence of metal ions can catalyze oxidation. The addition of chelating agents like EDTA can sequester these ions and prevent them from participating in redox reactions.

Hydrolytic Stability in Simulated Biological Environments (e.g., in vitro enzymatic assays)

Resveratrol triacetate is often considered a prodrug, designed to be hydrolyzed by esterases in biological systems to release the active resveratrol. merckmillipore.comsigmaaldrich.com This enzymatic hydrolysis is a critical aspect of its behavior in simulated biological environments.

Studies on trans-resveratrol triacetate have shown that it is rapidly converted to resveratrol in the presence of esterase activity, such as in mouse serum. merckmillipore.comsigmaaldrich.com The half-life for this conversion can be very short, on the order of minutes. It is highly probable that cis-resveratrol triacetate would undergo a similar enzymatic hydrolysis.

In in vitro enzymatic assays, the presence of esterases in cell lysates or serum-containing media would likely lead to the rapid cleavage of the acetate groups from cis-resveratrol triacetate. The rate of this hydrolysis would depend on the concentration and activity of the esterases present in the specific research matrix.

The hydrolytic stability has also been investigated in the context of the gastrointestinal tract. Carboxyester derivatives of resveratrol have been found to be slowly hydrolyzed in solutions mimicking gastric or intestinal environments but are rapidly converted to resveratrol in blood. scispace.com

Biological MatrixKey EnzymesExpected Fate of cis-Resveratrol TriacetateReference for Inference
Cell Culture Media with Serum EsterasesRapid hydrolysis to cis-resveratrol. merckmillipore.comsigmaaldrich.com
Plasma/Serum EsterasesVery rapid hydrolysis to cis-resveratrol. merckmillipore.comsigmaaldrich.com
Simulated Gastric/Intestinal Fluid CarboxyesterasesSlow to moderate hydrolysis. scispace.com
Cytosolic/Microsomal Fractions EsterasesRapid hydrolysis. merckmillipore.comsigmaaldrich.com

Table 2: Predicted Hydrolytic Fate of cis-Resveratrol Triacetate in Simulated Biological Environments

Photochemical Transformations and By-product Formation (e.g., photocyclization)

Beyond cis-trans isomerization, resveratrol can undergo other photochemical transformations when exposed to light. One significant pathway is photocyclization, which leads to the formation of a closed-ring derivative. rsc.org This reaction has been identified as a secondary pathway for trans-resveratrol upon photoexcitation.

The formation of such by-products is a critical consideration in research, as they may possess different biological activities or interfere with analytical measurements. Therefore, protecting solutions of cis-resveratrol triacetate from light is essential to prevent the formation of these photochemical artifacts.

Biological Activities and Mechanistic Elucidation of Cis Resveratrol Triacetate

Comparative In Vitro Cellular and Molecular Investigations

The biological efficacy of resveratrol (B1683913) is known to be significantly influenced by its isomeric form. Numerous comparative studies have established that trans-resveratrol generally exhibits more potent biological activity than cis-resveratrol (B22520). rescence.comwellnesspulse.com This difference is often attributed to the higher steric stability of the trans-isomer. rescence.com

In vitro studies comparing the two isomers have shown that trans-resveratrol is typically more effective at inhibiting cellular proliferation and inducing cytotoxicity in various cancer cell lines. mdpi.com For instance, in one study, trans-resveratrol demonstrated approximately double the inhibitory activity of the cis-isomer at a concentration of 100 µM. mdpi.com Similarly, the antioxidant activity of trans-resveratrol has been reported to be more efficient in protecting cells from oxidative damage compared to its cis-counterpart. foliuslabs.com

While both isomers show antiproliferative activity, the concentrations required for cis-resveratrol to achieve significant effects are often higher. mdpi.com However, it is important to note that cis-resveratrol is not inert and does possess its own distinct biological effects, including the ability to induce a protective stress response that is paradoxically inhibited by the trans-isomer in certain contexts. mdpi.com

Acetylation of resveratrol to form resveratrol triacetate is a strategy to improve its stability and bioavailability. The acetylated form acts as a prodrug, which is readily converted back to resveratrol by intracellular esterases. sigmaaldrich.com Therefore, the biological effects of cis-resveratrol triacetate are expected to mirror those of unacetylated cis-resveratrol, but its cellular concentration and persistence may be enhanced. The primary difference would lie not in the mechanism of action, but in the efficiency of delivery into the cell.

Comparative Effects of Resveratrol Isomers on Cell Viability
Cell LineCompoundConcentrationObserved EffectReference
Hepatoma (HepG2, Hep3B), Colon Carcinoma (HCT-116)trans-Resveratrol100 µMHigher cytotoxicity and antiproliferative activity. mdpi.com
Hepatoma (HepG2, Hep3B), Colon Carcinoma (HCT-116)cis-Resveratrol100 µMPronounced, but lower, antiproliferative activity compared to trans-isomer. mdpi.com
Pancreatic Carcinoma (Capan-2)trans-Resveratrol & cis-Resveratrol100 µMSimilar susceptibility to both isomers. mdpi.com
Human Keratinocytestrans-Resveratrol1.25 µM - 2.5 µMStatistically significant protection against oxidative stress. nih.gov
Human Keratinocytescis-ResveratrolNot specifiedLess efficient in protecting against oxidative damage compared to trans-isomer. foliuslabs.com

The addition of three acetyl groups to the resveratrol molecule fundamentally alters its physicochemical properties, which in turn modulates its interaction with cells. Resveratrol triacetate is a cell-permeable prodrug designed to overcome the poor bioavailability and rapid metabolism of its parent compound. sigmaaldrich.com

The primary roles of the acetyl groups are:

Increased Lipophilicity : Acetylation masks the polar hydroxyl groups of resveratrol, increasing the molecule's lipophilicity. This enhanced lipid solubility is thought to facilitate easier passage across the cell membrane via passive diffusion.

Protection from Degradation : The acetyl groups protect the sensitive hydroxyl groups from rapid enzymatic degradation and oxidation outside the cell, thereby increasing the stability of the compound in culture media and in vivo.

Intracellular Conversion : Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active parent molecule, resveratrol. sigmaaldrich.com This ensures that the biological activity is exerted at the site of action.

This prodrug strategy means that cis-resveratrol triacetate would likely exhibit similar, if not enhanced, bioactivity compared to cis-resveratrol when administered in cell cultures. The acetyl groups themselves are not responsible for the core biological effects but serve as a delivery mechanism to increase the intracellular concentration of cis-resveratrol.

Investigations on Cellular Proliferation and Apoptosis Pathways

Resveratrol is well-documented to interfere with the cell cycle of cancer cells, often leading to cell cycle arrest at various phases, which prevents proliferation. Studies have shown that resveratrol can induce G0/G1 and G2/M phase arrest. oncotarget.com This effect is mediated by modulating the expression of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21 and p27. oncotarget.com

For instance, treatment of prostate cancer cells with resveratrol has been shown to upregulate the expression of p53, p21, and p27, which in turn inhibits CDKs and blocks the transition of cells from the G0/G1 to the S phase. oncotarget.com In other cell types, resveratrol has been observed to cause an accumulation of cells in the S or G2/M phase. frontiersin.org

Given that cis-resveratrol triacetate is metabolized to cis-resveratrol intracellularly, it is highly probable that it would exert similar effects on cell cycle progression. The specific phase of arrest and the potency of the effect would likely be cell-type dependent, consistent with observations for both resveratrol isomers.

A key anticancer mechanism of resveratrol and its derivatives is the induction of apoptosis, or programmed cell death. This process is often mediated through intrinsic (mitochondrial) and extrinsic pathways.

Mitochondrial Pathways : Both cis- and trans-resveratrol have been shown to induce depolarization of the mitochondrial membrane. mdpi.com This is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. This, in turn, triggers the activation of a cascade of caspases. Resveratrol has been shown to be involved in mitochondria-mediated apoptosis. nih.gov

Caspase Activation : The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Resveratrol treatment has been demonstrated to induce the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.govplos.org Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell. mdpi.com Studies on prostate cancer cells showed that resveratrol induced caspase-3 activity and apoptosis. plos.orgsemanticscholar.org

As cis-resveratrol triacetate delivers cis-resveratrol to the cell, it is expected to trigger these same apoptotic mechanisms. The efficiency of apoptosis induction would be dependent on the rate of its conversion to cis-resveratrol and the resulting intracellular concentration.

Apoptotic Mechanisms of Resveratrol Isomers
MechanismCompoundCell Line / ModelKey FindingsReference
Mitochondrial Membrane Depolarizationtrans-ResveratrolHepatocellular Carcinoma (HepG2)~10% more effective than cis-isomer at 100 µM. mdpi.com
Mitochondrial Membrane Depolarizationcis-ResveratrolHepatocellular Carcinoma (HepG2)Induced depolarization at 100 µM. mdpi.com
Caspase-3 ActivationResveratrol (trans)Primary Mouse FibroblastsDose-dependently prevented serum deprivation-induced caspase-3 activation. nih.gov
Caspase-3 Activation / PARP CleavageResveratrol (trans)Multiple Myeloma CellsPromoted cleavage of caspase-3 and PARP. mdpi.com
Apoptosis InductionResveratrol (trans)Prostate Cancer Cells (LNCaP)Induced apoptosis, which was blocked by inhibition of FOXO transcription factors. plos.org

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

The antioxidant activity of resveratrol is one of its most studied properties. However, the role of cis-resveratrol triacetate in modulating reactive oxygen species (ROS) is complex and indirect.

The direct free-radical scavenging ability of resveratrol is attributed to its phenolic hydroxyl groups. mdpi.com In cis-resveratrol triacetate, these hydroxyl groups are blocked by acetyl groups. Consequently, the intact prodrug molecule is expected to have negligible direct antioxidant or radical-scavenging activity.

However, once cis-resveratrol triacetate enters the cell and is deacetylated to cis-resveratrol, it regains the ability to influence cellular redox status. The released cis-resveratrol can then act by:

Scavenging ROS : Directly neutralizing free radicals and other reactive oxygen species.

Modulating Antioxidant Enzymes : Resveratrol can increase the expression of endogenous antioxidant enzymes, providing indirect and longer-lasting protection against oxidative stress.

Inhibiting ROS Production : Studies have shown that cis-resveratrol can significantly inhibit the production of intracellular and extracellular ROS in inflammatory cells like macrophages. nih.gov

Interestingly, under certain conditions, resveratrol can also exhibit pro-oxidant activity, generating ROS to trigger apoptosis in cancer cells. plos.org Therefore, the effect of cis-resveratrol triacetate on ROS is context-dependent. It would initially act as a stable carrier, and upon conversion to cis-resveratrol, it could either reduce oxidative stress in healthy cells or potentially increase it in cancer cells to induce cell death. nih.gov

Direct Radical Scavenging Mechanisms

While direct studies on the radical scavenging mechanisms of cis-resveratrol triacetate are not available, research on its parent compound, cis-resveratrol, indicates antioxidant activity. Cis-resveratrol has been shown to exhibit antioxidant effects, including the blockage of reactive oxygen species (ROS) production through the inhibition of NAD(P)H oxidase. caymanchem.comglpbio.com It also inhibits the production of nitric oxide. caymanchem.comglpbio.com

Theoretical studies on resveratrol isomers suggest that the hydrogen atom transfer (HAT) mechanism is a preferential pathway for radical scavenging in both gas and water environments. The antioxidant activity is linked to the ability of the hydroxyl groups to donate a hydrogen atom to a free radical, thereby neutralizing it. The 4'-hydroxyl group, in particular, plays a crucial role in this process. Acetylation of these hydroxyl groups in cis-resveratrol triacetate would logically preclude this direct hydrogen-donating capability, suggesting that it may not act as a direct radical scavenger in the same manner as cis-resveratrol. However, it is plausible that cis-resveratrol triacetate could act as a prodrug, being converted to cis-resveratrol by cellular esterases, thereby releasing the active antioxidant form.

Indirect Antioxidant Enzyme Regulation

There is currently no specific research on the indirect antioxidant enzyme regulation by cis-resveratrol triacetate. However, studies on cis-resveratrol have shown that it can modulate the activity of enzymes involved in oxidative stress. For instance, at concentrations of 10-100 microM, cis-resveratrol has been observed to decrease the activity of NADH/NADPH oxidase in macrophage homogenates. nih.gov This enzyme is a significant source of cellular ROS. By inhibiting this enzyme, cis-resveratrol can indirectly reduce oxidative stress.

Furthermore, resveratrol has been identified as an activator of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. selleckchem.com Activation of the Nrf2 pathway leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a crucial role in cellular defense against oxidative stress. While this has been established for resveratrol in general, specific studies on the effect of the cis-isomer triacetate on Nrf2 are lacking.

Anti-Inflammatory Modulatory Effects in Cellular Models

Inhibition of Inflammatory Mediators (e.g., COX, LOX pathways)

Direct experimental data on the inhibition of inflammatory mediators by cis-resveratrol triacetate is not available. However, research on cis-resveratrol demonstrates significant anti-inflammatory properties through the modulation of key enzymatic pathways involved in inflammation.

Studies have shown that cis-resveratrol can attenuate the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2) in human macrophages. nih.gov In inflammatory murine peritoneal macrophages, cis-resveratrol at a concentration of 100 microM was found to decrease both inducible nitric oxide synthase (NOS-2) and COX-2 mRNA levels. nih.gov Furthermore, at concentrations of 10-100 microM, it significantly inhibited the synthesis of NOS-2 and COX-2 proteins and reduced the production of PGE2. nih.gov Resveratrol is also known to inhibit 5-lipoxygenase (LOX). selleckchem.com

The inhibitory effects of resveratrol on these pathways are crucial as COX-2 and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.

Modulation of Signaling Pathways (e.g., NF-κB)

There is no direct evidence detailing the modulation of signaling pathways by cis-resveratrol triacetate. However, its parent compound, cis-resveratrol, has been shown to have a significant modulatory effect on the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov In a study on inflammatory murine peritoneal macrophages, 100 µM of cis-resveratrol was found to significantly inhibit the expression of genes related to the Rel/NF-κB/IκB family. caymanchem.comglpbio.com

Specifically, cis-resveratrol was observed to down-regulate the NF-κB1 gene product p105 and up-regulate the gene for IκBα, an inhibitor of NF-κB. nih.gov By preventing the degradation of IκBα, cis-resveratrol can inhibit the translocation of NF-κB to the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes.

Furthermore, a study on trans-resveratrol triacetate demonstrated its ability to decrease the phosphorylation of NF-κB in pancreatic cancer cells, suggesting that the acetylated form retains the ability to modulate this critical inflammatory pathway. medchemexpress.com

Table 1: Effects of cis-Resveratrol on Inflammatory Mediators and Signaling Pathways

Target Effect of cis-Resveratrol Cellular Model Reference
COX-2 Expression Attenuated Human Macrophages nih.gov
PGE2 Production Attenuated Human Macrophages nih.gov
NOS-2 & COX-2 mRNA Decreased Murine Peritoneal Macrophages nih.gov
NOS-2 & COX-2 Protein Inhibited Murine Peritoneal Macrophages nih.gov
NF-κB Signaling Modulated Murine Peritoneal Macrophages nih.gov

Enzyme Modulation and Receptor Interactions

Inhibition of Specific Enzyme Activities (e.g., Ano1)

While there are no studies on the effect of cis-resveratrol triacetate on specific enzyme activities, compelling evidence exists for the potent inhibitory effect of cis-resveratrol on Anoctamin 1 (Ano1), a calcium-activated chloride channel.

A study investigating the effects of resveratrol stereoisomers on Ano1 activity found that cis-resveratrol was a more potent inhibitor than its trans-isomer. elsevierpure.comnih.gov Cis-resveratrol inhibited Ano1 channel activity with an IC50 value of 10.6 µM, whereas the IC50 for trans-resveratrol was 102 µM. elsevierpure.comnih.gov In addition to inhibiting its activity, cis-resveratrol also downregulated the mRNA and protein expression levels of Ano1 more effectively than trans-resveratrol in PC-3 prostate cancer cells. elsevierpure.comnih.gov

The inhibition of Ano1 is significant as this channel is implicated in the proliferation, migration, and invasion of various cancer cells. The potent inhibitory effect of cis-resveratrol on Ano1 suggests a potential therapeutic application in cancers with high Ano1 expression. elsevierpure.comnih.govmdpi.com

Table 2: Inhibitory Concentration (IC50) of Resveratrol Isomers on Ano1 Activity

Compound IC50 (µM) Reference
cis-Resveratrol 10.6 elsevierpure.comnih.gov

Interactions with Steroid Receptors (e.g., Estrogen Receptors)

The structural similarity of resveratrol to the synthetic estrogen diethylstilbestrol (B1670540) suggests its potential to interact with estrogen receptors (ERs). Research has shown that resveratrol can indeed bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). oup.comnih.gov This interaction is not as strong as that of the endogenous ligand, estradiol. oup.com

Studies have indicated that resveratrol can act as a mixed agonist/antagonist for ERs, meaning it can either mimic or block the effects of estrogen depending on the cellular context and the specific gene being regulated. nih.gov In some breast cancer cell lines, resveratrol has demonstrated the ability to act as an ER superagonist in reporter gene assays, while in other contexts, it can antagonize estrogen-stimulated cell growth. oup.com The trans-isomer of resveratrol appears to have greater anticancer properties than the cis-isomer. oup.com

The interaction of resveratrol with estrogen receptors can lead to the modulation of estrogen-responsive genes. oup.comnih.gov This has implications for hormone-dependent tissues and conditions. The differential expression of ERα and ERβ in various tissues may lead to tissue-specific responses to cis-resveratrol.

CompoundReceptorBinding Affinity (IC50)ActivityCell LineReference
ResveratrolERα58.5 µMAgonist/AntagonistCHO-K1 oup.com
ResveratrolERβ130 µMAgonist/AntagonistCHO-K1 oup.com
EstradiolERα~8.5 nMAgonistCHO-K1 oup.com
EstradiolERβ~18 nMAgonistCHO-K1 oup.com

Activation of Cellular Kinases and Sirtuins (e.g., PI3K/Akt, SIRT1, AMPK)

The biological effects of resveratrol are mediated through its interaction with a variety of intracellular signaling molecules, including cellular kinases and sirtuins.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Resveratrol has been shown to modulate this pathway in various cell types. nih.gov In some cancer models, resveratrol can inhibit the PI3K/Akt pathway, which can contribute to its anti-proliferative effects. nih.gov Conversely, in other contexts, such as in neurological diseases, resveratrol has been reported to activate the PI3K/Akt pathway, promoting cell survival. researchgate.net The specific effect of the cis-isomer on this pathway is less characterized.

SIRT1: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1. researchgate.netmdpi.comnih.gov The activation of SIRT1 by resveratrol can occur through both direct and indirect mechanisms. researchgate.net Indirect activation can happen via inhibition of phosphodiesterases, leading to an increase in cAMP and a subsequent rise in NAD+ levels, which in turn activates SIRT1. researchgate.net Direct activation is thought to occur through an allosteric interaction with the SIRT1 enzyme. researchgate.net The activation of SIRT1 by resveratrol is dependent on the substrate sequence. mdpi.com

AMPK: AMP-activated protein kinase (AMPK) is a key energy sensor in cells that is activated in response to a low energy state (high AMP:ATP ratio). Resveratrol has been demonstrated to activate AMPK in various tissues. nih.govmdpi.com This activation can lead to a range of downstream effects, including the inhibition of anabolic pathways and the stimulation of catabolic processes to restore cellular energy balance. The activation of AMPK by resveratrol can be cell-type dependent. mdpi.com In sensory neurons, for example, resveratrol activates AMPK and suppresses signaling through the ERK and mTOR pathways. nih.gov

TargetEffect of ResveratrolDownstream ConsequencesReference
PI3K/AktModulation (inhibition or activation depending on context)Regulation of cell survival and proliferation nih.govresearchgate.net
SIRT1Activation (direct and indirect)Deacetylation of target proteins, influencing metabolism and stress response researchgate.netmdpi.comnih.gov
AMPKActivationRegulation of cellular energy metabolism, inhibition of mTOR signaling nih.govmdpi.com

Preclinical Investigations in Non-Human Biological Systems

In Vivo Studies in Animal Models for Mechanistic Insight (Excluding Therapeutic Efficacy)

In vivo studies in animal models have provided valuable insights into the mechanisms of action of resveratrol. Although much of this research has utilized the trans-isomer, it provides a framework for understanding the potential in vivo effects of cis-resveratrol.

Animal studies have shown that orally administered resveratrol can be absorbed and distributed to various tissues. upenn.edu Mechanistic studies have demonstrated that resveratrol can modulate signaling pathways in vivo. For instance, in rodent models of ischemic stroke, resveratrol has been shown to exert protective effects through mechanisms that include the reduction of oxidative stress and inflammation. elsevierpure.com In models of hypertension, resveratrol has been found to regulate blood pressure by enhancing AMPK signaling in the central nervous system. nih.gov

Organ-Specific Biological Responses and Mechanistic Differences (e.g., liver, bone)

The biological effects of resveratrol can vary between different organs, reflecting the unique cellular and metabolic contexts of each tissue.

Liver: The liver is a primary site for the metabolism of resveratrol. nih.govnih.govljmu.ac.ukmdpi.com In animal models, resveratrol has been shown to have a range of effects on the liver. It can improve glucose and lipid metabolism and reduce hepatic steatosis (fatty liver). nih.govnih.gov Mechanistically, these effects are thought to be mediated, in part, through the activation of SIRT1 and AMPK, which in turn regulate pathways of lipogenesis and fatty acid oxidation. ljmu.ac.uk Resveratrol has also been shown to protect the liver from various forms of injury, including chemical- and alcohol-induced damage. nih.govnih.gov

Bone: Preclinical studies in rodent models of osteoporosis have suggested a bone-protective role for resveratrol. researchgate.netmdpi.comfrontiersin.org It is thought to influence bone metabolism by promoting the activity of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells). mdpi.com The molecular mechanisms underlying these effects are believed to involve the modulation of several signaling pathways, including the Wnt/β-catenin pathway and the activation of SIRT1. mdpi.com As a phytoestrogen, resveratrol's interaction with estrogen receptors may also contribute to its effects on bone, particularly in models of postmenopausal osteoporosis. researchgate.netfrontiersin.org However, a meta-analysis of randomized controlled trials in humans did not find a significant effect of resveratrol supplementation on bone mineral density or bone turnover markers. nih.govnih.gov

OrganObserved Biological Response to ResveratrolPotential Underlying MechanismsReference
LiverImproved glucose and lipid metabolism, reduced steatosis, protection from injuryActivation of SIRT1 and AMPK, modulation of lipogenesis and fatty acid oxidation nih.govnih.govljmu.ac.uk
BonePromotion of osteoblast activity, inhibition of osteoclast activityModulation of Wnt/β-catenin pathway, activation of SIRT1, interaction with estrogen receptors researchgate.netmdpi.comfrontiersin.org

Metabolic Transformations and Biotransformation Studies of Cis Resveratrol Triacetate

In Vitro Metabolic Pathways (e.g., Hepatocyte Models, Enzyme Assays)

In vitro models are essential for elucidating the metabolic pathways of cis-resveratrol (B22520) triacetate. Hepatocyte models, which mimic the function of liver cells, and specific enzyme assays are primary tools for these investigations.

Studies using these models have shown that the initial and primary metabolic step for cis-resveratrol triacetate is the hydrolysis of the acetate (B1210297) groups. scispace.com This deacetylation process is catalyzed by esterase enzymes present in hepatocytes and other tissues, yielding the parent compound, cis-resveratrol. This enzymatic conversion is rapid and precedes subsequent metabolic transformations. scispace.com

Once cis-resveratrol is formed, it becomes a substrate for phase II metabolic enzymes. tum.de While phase I metabolism, involving cytochrome P450 enzymes, is possible, the predominant pathway for resveratrol (B1683913) and its isomers is conjugation. tum.de Enzyme assays using specific recombinant sulfotransferases (SULTs) have been employed to identify the specific enzymes responsible for the sulfation of resveratrol. nih.gov

The general in vitro metabolic pathway can be summarized as follows:

Deacetylation: cis-Resveratrol triacetate is hydrolyzed by esterases to form cis-resveratrol.

Conjugation: The newly exposed hydroxyl groups on cis-resveratrol undergo glucuronidation and sulfation.

Formation of Conjugates (e.g., Glucuronides, Sulfates) from Triacetate

Following the deacetylation of cis-resveratrol triacetate to cis-resveratrol, the molecule undergoes extensive phase II conjugation. The primary conjugates formed are glucuronides and sulfates, which increases the water solubility of the compound and facilitates its excretion. tum.de

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety to the hydroxyl groups of cis-resveratrol. In vitro studies have demonstrated that cis-resveratrol is a substrate for UGTs, leading to the formation of cis-resveratrol glucuronides. nih.govresearchgate.net In fact, studies using Caco-2 cell lines, a model for the intestinal epithelium, have shown that glucuronidation is the major metabolic pathway for cis-resveratrol. mdpi.comnih.gov The rate of glucuronidation for cis-resveratrol has been observed to be significantly higher than that of its trans-isomer. mdpi.com

Sulfation: Sulfotransferases (SULTs) are responsible for the sulfation of cis-resveratrol, transferring a sulfonate group to the hydroxyl moieties. nih.govmdpi.com This is another major pathway for resveratrol metabolism. While sulfation is a significant route for trans-resveratrol, glucuronidation appears to be the more dominant pathway for the cis-isomer. mdpi.comnih.gov

The table below summarizes the formation of conjugates from cis-resveratrol triacetate.

Initial CompoundMetabolic StepIntermediateConjugation ReactionFinal Metabolite
cis-Resveratrol TriacetateDeacetylationcis-ResveratrolGlucuronidationcis-Resveratrol Glucuronide
cis-Resveratrol TriacetateDeacetylationcis-ResveratrolSulfationcis-Resveratrol Sulfate (B86663)

Comparative Biotransformation Kinetics of cis- vs. trans-Isomers and Acetylated Forms

The kinetics of biotransformation differ significantly between the cis- and trans-isomers of resveratrol and their acetylated counterparts. Acetylation serves as a protective mechanism, preventing the immediate metabolism of the hydroxyl groups and potentially altering the pharmacokinetic profile.

Studies comparing the metabolism of cis- and trans-resveratrol have consistently shown that the cis-isomer is metabolized more rapidly and extensively. mdpi.comnih.gov In an in vitro model using Caco-2 cells, 62% of cis-resveratrol was metabolized, compared to only 20% of trans-resveratrol. nih.gov The primary reason for this difference lies in the efficiency of the conjugation reactions. The glucuronidation rate of cis-resveratrol has been reported to be up to 90-fold higher than that of trans-resveratrol. mdpi.com

Acetylation of the hydroxyl groups in cis-resveratrol triacetate prevents its direct conjugation. The rate-limiting step for its metabolism is the initial deacetylation. This prodrug approach can delay the onset of metabolism and potentially lead to different tissue distribution and bioavailability compared to the non-acetylated form. The stability of the trans-isomer of resveratrol is generally greater than that of the cis-isomer, which can be influenced by factors such as light and pH. researchgate.net

The following table provides a comparative overview of the biotransformation kinetics.

CompoundDegree of MetabolismDominant ConjugateKey Kinetic Feature
cis-ResveratrolHigh (approx. 62%) nih.govGlucuronide mdpi.comnih.govRapid and extensive conjugation mdpi.com
trans-ResveratrolLow (approx. 20%) nih.govSulfate mdpi.comnih.govSlower conjugation compared to cis-isomer mdpi.com
cis-Resveratrol TriacetateDependent on deacetylationGlucuronide (post-deacetylation)Metabolism is delayed until hydrolysis of acetate groups

Enzymatic Hydrolysis and Deacetylation in Biological Systems (Excluding Human Data)

The enzymatic hydrolysis of cis-resveratrol triacetate to cis-resveratrol is a crucial step in its biotransformation in non-human biological systems. This process is primarily carried out by non-specific carboxylesterases found in various tissues, including the intestine and liver. scispace.com

Ex vivo studies using explanted rat intestinal segments have shown that resveratrol triacetate is rapidly hydrolyzed and subsequently metabolized to phase II conjugates. scispace.com This suggests that the esterases in the intestinal wall are highly efficient at cleaving the acetate groups. Any absorbed triacetate that reaches the liver would also be subject to rapid hydrolysis by hepatic esterases. mdpi.com

The activity of these esterases can vary between different animal species, which could lead to differences in the bioavailability and metabolic profile of cis-resveratrol when administered as its triacetate form. The enzymatic synthesis and hydrolysis of resveratrol esters have been explored as a means to modify its properties. etsu.edu

Advanced Research Avenues and Future Directions

Design and Synthesis of Novel Derivates with Modified Bioactivity Profiles

The rational design and synthesis of novel derivatives of cis-resveratrol (B22520) triacetate are foundational to exploring its therapeutic potential. The core structure provides a versatile scaffold for chemical modification to modulate its biological activity. Synthetic strategies would logically start with the acetylation of cis-resveratrol, followed by further derivatization.

Key synthetic approaches could include:

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Heck coupling can be adapted to synthesize the stilbene (B7821643) backbone with high stereoselectivity, ensuring the desired cis-configuration before or after acetylation byu.edu.

Modifications of the Aromatic Rings: Introducing various functional groups onto the two phenyl rings of the cis-resveratrol triacetate molecule could significantly alter its bioactivity. Substituents such as halogens, methoxy (B1213986) groups, or alkyl chains could be added to influence properties like lipophilicity, target binding affinity, and metabolic stability mdpi.com. For instance, the addition of electron-withdrawing groups might enhance specific protein-ligand interactions.

Ester and Ether Linkages: Beyond the initial triacetate groups, creating further ester or ether linkages at specific positions could generate a library of compounds with diverse pharmacological profiles. Research on other resveratrol (B1683913) analogs has shown that such modifications can improve anticancer and anti-inflammatory activities nih.govnih.gov.

The goal of these synthetic endeavors is to create derivatives that not only retain the core bioactivity associated with the stilbene structure but also possess enhanced potency, selectivity, or improved pharmacokinetic profiles compared to the parent compounds.

Table 1: Conceptual Derivatives of cis-Resveratrol Triacetate and Their Potential Bioactivity Modifications This table is illustrative and based on established principles of medicinal chemistry.

Modification Site Functional Group Added Hypothesized Change in Bioactivity Rationale
Ring A (Position 2) Nitrovinyl (-CH=CH-NO₂) Potential enhancement of antimicrobial or anticancer activity. Introduction of an electrophilic group can facilitate covalent bonding with target proteins.
Ring B (Position 3') Fluorine (-F) Increased metabolic stability and binding affinity. The C-F bond is strong and can alter electronic properties to improve target engagement.
Acetate (B1210297) Groups Replacement with Oleic Acid Esters Improved bioavailability and potential for enhanced anticancer effects. Lipidation can increase cell membrane permeability and alter intracellular trafficking. nih.gov

Investigation of Structure-Activity Relationships for Targeted Biological Effects

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of cis-resveratrol triacetate derivatives. SAR studies systematically investigate how specific structural features of a molecule relate to its biological effect. For cis-resveratrol triacetate, key structural elements to investigate would include the cis-stilbene (B147466) backbone, the number and position of the acetate groups, and any additional functional groups.

Key SAR investigation points include:

The Role of the cis-Isomer Configuration: While trans-resveratrol is often considered more biologically potent, cis-resveratrol exhibits distinct activities, including antioxidant and anti-inflammatory effects mdpi.comcaymanchem.com. SAR studies would need to determine how the non-planar structure of the cis-isomer, when combined with acetylation, influences interactions with specific biological targets.

Impact of Acetylation: The three acetate groups are expected to increase the molecule's lipophilicity and alter its electronic distribution. Studies comparing mono-, di-, and tri-acetylated derivatives of cis-resveratrol would elucidate the importance of each hydroxyl group's masking for specific biological outcomes. Research on acetylated analogs of trans-resveratrol suggests that acetylation can enhance antitumor potency dovepress.com.

Influence of Aromatic Ring Substituents: As described in the synthesis section, adding substituents to the phenyl rings can dramatically impact activity. SAR studies would map these effects, determining, for example, whether ortho-dihydroxyl groups or 4'-hydroxy substitutions (after deacetylation in vivo) are critical for antioxidant or anticancer effects, as has been shown for other stilbenes nih.govresearchgate.net.

These investigations would provide a blueprint for designing second-generation derivatives with highly specific and potent biological effects.

Prodrug Strategies for Enhanced Biological Delivery (Conceptual Research)

One of the most promising research avenues for cis-resveratrol triacetate lies in its potential as a prodrug. Phenolic compounds like cis-resveratrol are often subject to rapid metabolism in the body, particularly glucuronidation and sulfation, which limits their bioavailability mdpi.comnih.gov. A prodrug is an inactive or less active compound that is converted into the active form within the body.

cis-Resveratrol triacetate conceptually fits the prodrug model perfectly:

Masking of Phenolic Hydroxyls: The acetate groups mask the three reactive hydroxyl groups of cis-resveratrol. This chemical modification is expected to prevent premature metabolism by phase II enzymes in the gut and liver.

Enhanced Permeability: Acetylation increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes via passive diffusion, a critical step for oral drug absorption.

Intracellular Activation: Once inside the target cells, ubiquitous intracellular enzymes called esterases would cleave the acetate groups, releasing the active cis-resveratrol molecule where it can exert its biological effects sigmaaldrich.com. This targeted release could increase the compound's efficacy and potentially reduce systemic side effects.

Research in this area would involve in vitro studies using cell lines (e.g., Caco-2 for intestinal absorption) to confirm that cis-resveratrol triacetate is more readily absorbed than cis-resveratrol and is efficiently converted to its active form within the cells mdpi.comnih.gov.

Integration with Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and reducing reliance on expensive and time-consuming laboratory experiments. These methods can be applied to cis-resveratrol triacetate to predict its properties and guide the design of novel derivatives.

Potential applications include:

Molecular Docking: This technique simulates the interaction between cis-resveratrol triacetate (or its active cis-resveratrol form) and a target protein. It can predict the binding affinity and orientation of the molecule at the protein's active site, helping to identify the most promising biological targets nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its target over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding nih.gov.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of cis-resveratrol triacetate and its conceptual derivatives. This can help prioritize the synthesis of compounds with the most favorable drug-like properties nih.gov.

Quantum Chemistry Calculations: These methods can be used to study the electronic structure of cis-resveratrol triacetate, helping to understand its chemical reactivity and potential for metabolic transformation nih.gov.

By integrating these computational approaches, researchers can build predictive models that link molecular structure to biological activity, streamlining the design and development of effective therapeutic agents.

Exploration of cis-Resveratrol Triacetate in Materials Science or Biosensors (Non-Biological Applications)

Beyond its potential therapeutic applications, the unique chemical structure of cis-resveratrol triacetate makes it an interesting candidate for exploration in materials science and biosensor technology.

Advanced Polymers and Resins: Phenolic compounds are precursors to various polymers. Research has already demonstrated that a cyanate (B1221674) ester derivative of cis-resveratrol can be used to create polycyanurate networks with high glass transition temperatures and exceptional thermal stability, making them suitable for high-temperature applications in aerospace engineering researchgate.net. cis-Resveratrol triacetate, with its protected hydroxyl groups, could serve as a stable monomer or additive in the synthesis of novel polymers, potentially conferring properties like UV resistance or antioxidant capabilities to the final material.

Biosensor Development: Biosensors are devices that detect specific biological molecules. cis-Resveratrol triacetate could be utilized in several ways:

As a Target Analyte: A biosensor could be developed to specifically detect cis-resveratrol triacetate, which could be useful for pharmacokinetic studies or quality control in manufacturing.

As a Modifying Agent: The molecule could be incorporated into the surface of a sensor electrode. Upon enzymatic conversion to cis-resveratrol by esterases, the change in electrochemical properties could be used to detect esterase activity, which is relevant in certain disease states. Research into resveratrol biosensors provides a foundation for such work researchgate.net.

In Nanoparticle Conjugation: The conjugation of cis-resveratrol to gold nanoparticles has been shown to stabilize the cis-isomer scilit.com. Similar nanotechnology-based approaches with cis-resveratrol triacetate could lead to new materials with unique optical or electronic properties for sensing applications.

The exploration of these non-biological applications could unlock new value for cis-resveratrol derivatives in advanced technology sectors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.